molecular formula F6GeK2 B6336287 Potassium hexafluorogermanate CAS No. 7783-73-5

Potassium hexafluorogermanate

Cat. No.: B6336287
CAS No.: 7783-73-5
M. Wt: 264.82 g/mol
InChI Key: AMZXLFOVGFCJPO-UHFFFAOYSA-N
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Description

Potassium hexafluorogermanate (K₂GeF₆) is an inorganic compound characterized by its hexagonal crystal structure and high solubility in water. It is part of the broader family of hexafluorometallates, which are salts containing the [MF₆]²⁻ anion (where M = Ge, Si, Ti, etc.). The compound is synthesized via reactions between germanium oxide (GeO₂), hydrofluoric acid (HF), and potassium hydroxide (KOH), forming a white crystalline powder .

Key properties include:

  • Solubility: Highly soluble in water but prone to hydrolysis under specific conditions, forming germanium oxide and releasing fluoride ions .
  • Thermal Stability: Decomposes at elevated temperatures, though exact melting points are less documented compared to analogs like ammonium hexafluorogermanate (NH₄)₂GeF₆, which sublimes at 380°C .
  • Applications: Primarily serves as a precursor in materials science, particularly for synthesizing metal-organic frameworks (MOFs) with anion-functionalized ultramicroporous structures for gas separation (e.g., acetylene/ethylene purification) .

Properties

IUPAC Name

dipotassium;hexafluorogermanium(2-)
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/F6Ge.2K/c1-7(2,3,4,5)6;;/q-2;2*+1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMZXLFOVGFCJPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

F[Ge-2](F)(F)(F)(F)F.[K+].[K+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

F6GeK2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30746060
Record name Dipotassium hexafluorogermanate(2-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30746060
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.82 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7783-73-5
Record name Dipotassium hexafluorogermanate(2-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30746060
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism and Stoichiometry

The hydrofluoric acid (HF) reaction method involves the direct reaction of germanium dioxide (GeO₂) with concentrated hydrofluoric acid, followed by neutralization with potassium hydroxide (KOH). This approach is analogous to the synthesis of potassium fluorozirconate, as demonstrated in a patent detailing the preparation of K₂ZrF₆. Substituting zirconium dioxide with germanium dioxide, the reaction proceeds as follows:

GeO2+6HFH2GeF6+2H2O\text{GeO}2 + 6\text{HF} \rightarrow \text{H}2\text{GeF}6 + 2\text{H}2\text{O}

Subsequent neutralization with potassium hydroxide yields the final product:

H2GeF6+2KOHK2GeF6+2H2O\text{H}2\text{GeF}6 + 2\text{KOH} \rightarrow \text{K}2\text{GeF}6 + 2\text{H}_2\text{O}

Critical parameters include the concentration of HF (50%) and KOH (48%), as well as a molar ratio of GeO₂:HF:KOH = 1:2:1.8. Reaction temperatures between 95–105°C ensure complete dissolution of GeO₂, while prolonged stirring (4–6 hours) facilitates crystallization.

Purification and Yield Optimization

The insoluble nature of K₂GeF₆ in cold water (solubility: 0.54 g/100 g at 18°C) enables efficient purification via centrifugation and sequential washing with tap water and distilled water. Drying at elevated temperatures (100–120°C) removes residual moisture, yielding purity levels exceeding 99.5%. Industrial-scale implementations report yields of 98–99%, with impurities primarily arising from unreacted GeO₂ or KOH.

Table 1: Hydrofluoric Acid Method Parameters

ParameterValue/RangeSource
HF Concentration50%
KOH Concentration48%
Reaction Temperature95–105°C
Molar Ratio (GeO₂:HF:KOH)1:2:1.8
Yield98–99%

Low-Temperature Co-Precipitation Method

Synthesis Protocol

A novel co-precipitation method developed for K₂GeF₆:Mn⁴⁺ synthesis offers a safer and more controllable alternative to HF-based routes. This approach avoids concentrated HF by utilizing potassium fluoride (KF) as both a fluorine source and precipitating agent. The reaction occurs at room temperature:

GeO2+6HF+2KFK2GeF6+3H2O\text{GeO}2 + 6\text{HF} + 2\text{KF} \rightarrow \text{K}2\text{GeF}6 + 3\text{H}2\text{O}

Stoichiometric amounts of GeO₂, HF (40%), and KF are mixed under vigorous stirring for 12 hours. The precipitate is washed with ethanol to remove residual salts, achieving yields of 95–97%.

Advantages and Limitations

This method eliminates high-temperature steps, reducing energy consumption and equipment costs. However, the use of dilute HF (40%) necessitates larger reaction volumes, complicating industrial scalability. Particle size analysis via scanning electron microscopy (SEM) reveals uniform hexagonal crystals with an average diameter of 2–5 μm. X-ray diffraction (XRD) confirms phase purity, with peaks matching reference patterns for K₂GeF₆ (JCPDS No. 24-0523).

Table 2: Co-Precipitation Method Parameters

ParameterValue/RangeSource
HF Concentration40%
Reaction Temperature25°C (room temp)
Stirring Time12 hours
Yield95–97%

Alternative Synthesis Routes

Solubility-Driven Crystallization

The compound’s solubility in hydrogen fluoride (HF) enables recrystallization for ultra-high-purity (>99.999%) applications. Dissolving crude K₂GeF₆ in hot HF (100°C) followed by slow cooling produces large, defect-free crystals. This method is favored in optoelectronics, where crystal quality is paramount.

Industrial and Research Applications

K₂GeF₆’s role as a precursor for germanium-based thin films and phosphors underscores the importance of synthesis reproducibility. The co-precipitation method’s compatibility with doping (e.g., Mn⁴⁺ for red phosphors ) highlights its versatility in optoelectronic material design.

Chemical Reactions Analysis

Hydrolysis in Aqueous Environments

K2_2GeF6_6 undergoes hydrolysis when exposed to water or moisture, releasing toxic hydrogen fluoride (HF) and germanium tetrafluoride (GeF4_4):

K2GeF6+2H2O2KF+GeF4+2HF+H2O\text{K}_2\text{GeF}_6 + 2\text{H}_2\text{O} \rightarrow 2\text{KF} + \text{GeF}_4\uparrow + 2\text{HF}\uparrow + \text{H}_2\text{O}

Key Observations :

  • The reaction is accelerated in acidic or humid conditions .

  • Residual KF remains in solution, while GeF4_4 and HF volatilize as gases .

Condition Products Byproducts
Room temperature, H2_2OKF (aqueous), GeF4_4, HF
Elevated temperatureFaster reaction kinetics

Reaction with Strong Acids

Treatment with concentrated hydrochloric acid (HCl) displaces germanium tetrafluoride:

K2GeF6+4HCl2KCl+GeF4+4HF\text{K}_2\text{GeF}_6 + 4\text{HCl} \rightarrow 2\text{KCl} + \text{GeF}_4\uparrow + 4\text{HF}\uparrow

Applications :

  • Used to generate GeF4_4, a precursor for germanium-based semiconductors .

Thermal Decomposition

At elevated temperatures (>730°C), K2_2GeF6_6 decomposes into potassium fluoride (KF) and germanium tetrafluoride:

K2GeF6Δ2KF+GeF4\text{K}_2\text{GeF}_6 \xrightarrow{\Delta} 2\text{KF} + \text{GeF}_4\uparrow

Thermal Properties :

  • Melting point: 730°C .

  • Decomposition is non-explosive but releases corrosive fumes .

Coordination Chemistry and Structural Behavior

K2_2GeF6_6 crystallizes in the trigonal K2_2GeF6_6 structure type (space group P3m1P\overline{3}m1), isostructural with other hexafluorometallates like K2_2PtF6_6 and K2_2RuF6_6 .

Key Structural Parameters :

Parameter Value
Lattice constant aa5.71–5.74 Å
Lattice constant cc4.59–4.67 Å
Ge–F bond length1.76–1.81 Å

Reactivity with Halogens and Oxides

K2_2GeF6_6 reacts with halogens (e.g., Cl2_2) under controlled conditions:

K2GeF6+Cl22KCl+GeF4+F2\text{K}_2\text{GeF}_6 + \text{Cl}_2 \rightarrow 2\text{KCl} + \text{GeF}_4 + \text{F}_2\uparrow

Notes :

  • Reactions with acidic oxides (e.g., SO3_3) yield sulfate derivatives, though direct evidence for K2_2GeF6_6 remains inferred from analogous fluorometallate chemistry .

Scientific Research Applications

Mechanism of Action

The mechanism by which potassium hexafluorogermanate exerts its effects is primarily through its interactions with other chemical species. The fluoride ions in the compound can participate in various chemical reactions, influencing the overall reactivity and stability of the compound. The molecular targets and pathways involved depend on the specific application and reaction conditions.

Comparison with Similar Compounds

Comparison with Similar Hexafluorometallates

Structural and Chemical Properties

The table below compares K₂GeF₆ with other hexafluorometallates:

Compound Formula Solubility in Water Thermal Stability (°C) Key Applications
Potassium hexafluorogermanate K₂GeF₆ High (hydrolyzes) Decomposes MOF precursors, catalysis
Ammonium hexafluorogermanate (NH₄)₂GeF₆ High Sublimes at 380°C Electronics, pharmaceuticals
Potassium hexafluorosilicate K₂SiF₆ Low ~800°C (melts) Glass etching, ceramics
Sodium hexafluorogermanate Na₂GeF₆ High ~400°C (decomposes) Optical materials, semiconductors
Potassium hexafluoroarsenate KAsF₆ High ~300°C (decomposes) Fluorinating agent, ionic liquids
Key Observations:
  • Solubility : K₂GeF₆ and its ammonium counterpart exhibit high water solubility, whereas K₂SiF₆ is less soluble due to stronger Si–F bonds. Hydrolysis of K₂GeF₆ in aqueous solutions is well-documented, forming GeO₂ and HF .
  • Thermal Stability : Ammonium-based salts like (NH₄)₂GeF₆ sublime at lower temperatures compared to potassium variants, which decompose rather than melt.
  • Anion Functionality : The GeF₆²⁻ anion in K₂GeF₆ enables precise pore-size tuning in MOFs, outperforming SiF₆²⁻-based frameworks in acetylene selectivity due to its larger ionic radius .

Market and Industrial Relevance

  • Ammonium Hexafluorogermanate : Dominates industrial applications, with a projected market growth of 4.5% CAGR (2023–2032) driven by electronics and pharmaceuticals .
  • This compound: Niche usage in research settings, particularly for advanced material synthesis. No direct market data exists, but its role in MOF development aligns with the expanding gas separation market, valued at $10.3 billion in 2025 .

Research Findings and Challenges

Hydrolysis Dynamics

Studies by Ryss and Kulish (1964) reveal that K₂GeF₆ undergoes hydrolysis in aqueous solutions, producing GeO₂ and HF. This limits its use in aqueous-phase applications unless stabilized by buffering agents .

Stability in MOFs

While GeFSIX-based MOFs excel in gas separation, their long-term stability under humid conditions remains a challenge. Comparative studies show SiFSIX frameworks are more moisture-resistant, highlighting a trade-off between performance and durability .

Biological Activity

Potassium hexafluorogermanate (KGeF6_6) is an inorganic compound that has garnered attention due to its unique chemical properties and potential biological applications. This article examines the biological activity of KGeF6_6, synthesizing findings from various studies to provide a comprehensive overview.

This compound is characterized by its hexafluorogermanate ion (GeF62_6^{2-}), which exhibits interesting interactions with biological systems. The compound is typically synthesized through the reaction of potassium fluoride with germanium tetrafluoride. Its structural formula can be represented as:

KGeF6\text{KGeF}_6

Biological Activity Overview

Research into the biological activity of this compound is limited but suggests several potential effects on cellular processes. Notably, studies have indicated that compounds containing germanium, including KGeF6_6, may influence various physiological mechanisms.

1. Cellular Interaction

  • Influence on Cellular Processes : KGeF6_6 has been shown to affect cellular functions, particularly in immune responses. Research indicates that germanium compounds can modulate immune cell activity, potentially enhancing the body's defense mechanisms against pathogens.
  • Enzyme Interactions : Some studies suggest that KGeF6_6 may interact with specific enzymes, influencing metabolic pathways. The exact molecular targets remain under investigation, indicating a need for further research to elucidate these interactions.

2. Antimicrobial Properties

  • Potential Antimicrobial Effects : Preliminary investigations have explored the antimicrobial properties of germanium compounds, including KGeF6_6. While specific studies on KGeF6_6 are scarce, related compounds have demonstrated effectiveness against various bacterial strains, suggesting a possible role for KGeF6_6 in antimicrobial applications.

Case Study 1: Immune Modulation

A study focusing on sodium germanate (a related compound) reported significant effects on red blood cell concentration and immune system function. Although not directly studying KGeF6_6, the findings imply that similar germanium compounds could exhibit comparable biological activities, warranting further exploration into KGeF6_6.

Case Study 2: Enzyme Activity

In a kinetic study of hexafluorogermanate ions, researchers examined the hydrolysis rates over varying pH levels. This research provides insights into how KGeF6_6 might behave in biological systems, particularly regarding its stability and reactivity under physiological conditions .

Data Summary

The following table summarizes key findings related to the biological activity of this compound and similar germanium compounds:

Study Focus Findings
Immune ModulationSodium GermanateInfluences red blood cell concentration and immune function
Enzyme InteractionHydrolysis of GeF62_6^{2-}Rate determined over pH 4-10; implications for biological stability
Antimicrobial PropertiesRelated Germanium CompoundsPotential effectiveness against bacterial strains

Q & A

Q. What are the standard synthesis methods for potassium hexafluorogermanate, and how can purity be optimized?

this compound is typically synthesized via the reaction of germanium dioxide (GeO₂) with hydrofluoric acid (HF) and potassium fluoride (KF) under controlled conditions. A common protocol involves:

  • Dissolving GeO₂ in concentrated HF to form hexafluorogermanic acid (H₂GeF₆).
  • Neutralizing the acid with KF in a stoichiometric ratio (2:1 KF:H₂GeF₆) to precipitate K₂GeF₆ .
  • Recrystallization from hot water to enhance purity, leveraging its low solubility (0.25 g/100 g H₂O at 0°C) .
    Purity Optimization : Use anhydrous HF to minimize hydrolysis byproducts, and employ vacuum drying to remove residual moisture. Elemental analysis (e.g., ICP-OES) and X-ray diffraction (XRD) should confirm phase purity .

Q. How is this compound characterized structurally and compositionally?

  • XRD : Hexagonal crystal system (space group P321) with lattice parameters a = 9.058 Å and c = 5.109 Å .
  • Thermogravimetric Analysis (TGA) : Stable up to 500°C, decomposing to GeO₂ and KF at 730°C .
  • Spectroscopy : FT-IR to identify Ge-F vibrational modes (~600–700 cm⁻¹) and Raman spectroscopy for lattice dynamics.
  • Elemental Analysis : Confirm K:Ge:F ratios via atomic absorption spectroscopy (AAS) or ion chromatography .

Advanced Research Questions

Q. How does the hydrolysis behavior of K₂GeF₆ in aqueous solutions vary with pH and temperature?

Hydrolysis studies reveal that K₂GeF₆ dissociates into GeF₆²⁻ ions, which hydrolyze to form Ge(OH)₄ and HF in acidic or neutral conditions. Key findings:

  • Kinetics : Hydrolysis accelerates at pH < 5, with GeF₆²⁻ converting to Ge(OH)₄ within 24 hours at 25°C .
  • Methodology : Monitor ion concentrations via ion-selective electrodes or ¹⁹F NMR. Compare results with analogous salts (e.g., K₂SiF₆) to identify Ge-specific trends .
  • Contradictions : Discrepancies in hydrolysis rates may arise from trace impurities (e.g., metal ions) or experimental conditions. Replicate studies under inert atmospheres to mitigate CO₂ interference .

Q. What are the applications of K₂GeF₆ in designing metal-organic frameworks (MOFs) or coordination polymers?

K₂GeF₆ serves as a precursor for Ge-containing MOFs due to its stable GeF₆²⁻ anion. Example workflow:

  • Synthesis : React K₂GeF₆ with organic linkers (e.g., carboxylates) under solvothermal conditions.
  • Characterization : Use single-crystal XRD to confirm MOF topology and gas adsorption isotherms (N₂, CO₂) to assess porosity .
  • Host-Guest Interactions : Analyze GeF₆²⁻ coordination via EXAFS or DFT simulations to optimize selectivity for small molecules (e.g., ethylene) .

Q. How can thermal decomposition pathways of K₂GeF₆ be analyzed to identify intermediate species?

  • TGA-DSC-MS : Couple thermal analysis with mass spectrometry to detect volatile products (e.g., KF, GeF₄) during decomposition .
  • In Situ XRD : Track phase transitions between 500–730°C to observe intermediate oxyfluoride phases (e.g., KGeOF₃) .
  • Controlled Atmosphere Studies : Perform decomposition under argon vs. oxygen to assess oxidation effects on product distribution .

Q. What methodologies resolve contradictions in solubility or stability data across literature sources?

  • Standardized Protocols : Use consistent solvent grades (e.g., ultrapure H₂O) and equilibration times (≥24 hrs) for solubility measurements .
  • Cross-Validation : Compare XRD patterns with reference data (e.g., ICDD PDF-4+ database) to confirm compound identity .
  • Error Analysis : Quantify uncertainties in TGA (e.g., heating rate effects) and solubility (e.g., supersaturation artifacts) via replicate experiments .

Environmental and Safety Considerations

Q. What are the environmental implications of K₂GeF₆ release, and how can its ecotoxicity be assessed?

  • Speciation Analysis : Use ICP-MS to quantify Ge²⁺/Ge⁴⁺ in environmental matrices (soil, water) .
  • Bioassays : Test acute toxicity (e.g., Daphnia magna LC₅₀) and compare with regulatory thresholds (e.g., EPA guidelines) .
  • Mitigation Strategies : Immobilize Ge via precipitation with Fe(OH)₃ or adsorption onto activated alumina .

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